5-Bromo-3-methoxy-1,2-thiazole is a heterocyclic compound characterized by a five-membered thiazole ring, which incorporates two nitrogen atoms, one sulfur atom, and two carbon atoms. The molecular formula for this compound is C5H5BrN2OS. Notably, it features a bromine atom at the fifth position and a methoxy group (–OCH₃) at the third position of the thiazole ring. This structural configuration contributes to its potential biological activity and relevance in medicinal chemistry.
Thiazole rings are recognized as privileged scaffolds in drug discovery due to their presence in various bioactive molecules. The unique combination of the bromine and methoxy substituents on the thiazole ring may influence the compound's biological properties, making it a candidate for further research in pharmacology and material science .
Thiazole is a privileged scaffold in medicinal chemistry, found in numerous drugs []. The methoxy and bromo substituents on 5-Bromo-3-methoxy-1,2-thiazole could potentially modulate the biological activity of the molecule, making it a candidate for further investigation in drug discovery efforts.
Certain thiazole derivatives have been explored for their potential applications in organic electronics and functional materials []. The properties of 5-Bromo-3-methoxy-1,2-thiazole, particularly its conductivity or interaction with light, could be of interest for material science research.
The reactivity of 5-Bromo-3-methoxy-1,2-thiazole is influenced by its electronic structure, particularly the electron-withdrawing nature of the bromine atom and the electron-donating properties of the methoxy group .
The specific biological effects of 5-Bromo-3-methoxy-1,2-thiazole require further investigation to elucidate its mechanisms of action and therapeutic potential .
The synthesis of 5-Bromo-3-methoxy-1,2-thiazole typically involves multi-step organic reactions. Common synthetic routes may include:
These methods can vary based on the desired yield and purity of the final product .
5-Bromo-3-methoxy-1,2-thiazole has potential applications in several fields:
The versatility of thiazole derivatives makes them valuable in both pharmaceutical and industrial applications .
Interaction studies involving 5-Bromo-3-methoxy-1,2-thiazole could focus on its binding affinity with specific biological targets such as enzymes or receptors. Understanding these interactions is crucial for predicting its pharmacokinetics and pharmacodynamics.
Research into similar compounds has shown that modifications on the thiazole ring can significantly alter binding interactions and biological effects. Therefore, comprehensive studies are necessary to determine how 5-Bromo-3-methoxy-1,2-thiazole interacts with biomolecules at a molecular level .
Several compounds share structural similarities with 5-Bromo-3-methoxy-1,2-thiazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methoxy-1,2-thiazole | Methoxy group at position 3 | Used in biochemical synthesis |
| 5-Bromo-1,3-thiazole | Bromine at position 5 | Known for antimicrobial activity |
| 4-Methylthiazole | Methyl group at position 4 | Exhibits anti-inflammatory properties |
| 2-Methylthiazole | Methyl group at position 2 | Potentially useful in drug development |
These compounds highlight the diversity within thiazole derivatives and their varying biological activities. The presence of different substituents can significantly impact their pharmacological profiles, making each compound unique in its applications .
The exploration of brominated thiazoles dates to the mid-20th century, when researchers began modifying thiazole cores to enhance their biological and electronic properties. Early work focused on halogenation strategies to improve stability and reactivity, with bromine emerging as a preferred substituent due to its ability to facilitate subsequent functionalization via Suzuki-Miyaura or Ullmann couplings. The synthesis of 5-Bromo-3-methoxy-1,2-thiazole represents a refinement of these efforts, combining bromination with methoxylation to optimize steric and electronic effects.
A pivotal advancement was the development of regioselective bromination techniques using reagents such as N-bromosuccinimide (NBS). For instance, studies demonstrated that electrophilic bromination at the 5-position of thiazole derivatives could be achieved with high specificity under controlled conditions. This methodology laid the groundwork for synthesizing 5-Bromo-3-methoxy-1,2-thiazole, enabling its use as a precursor in complex molecule assembly. The compound’s historical trajectory is intertwined with the broader evolution of heterocyclic chemistry, where brominated thiazoles have been leveraged in anticancer agents, antimicrobials, and materials science.
Thiazoles occupy a central role in heterocyclic chemistry due to their aromaticity, diverse substitution patterns, and biological relevance. The incorporation of bromine and methoxy groups into the thiazole ring amplifies its utility in several domains:
The table below summarizes key physicochemical properties of 5-Bromo-3-methoxy-1,2-thiazole:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₄BrNOS |
| Molecular Weight | 194.05 g/mol |
| CAS Number | 1367959-83-8 |
| Density | Not reported |
| Boiling Point | Not reported |
Within the thiazole family, 5-Bromo-3-methoxy-1,2-thiazole occupies a niche as a bifunctionalized derivative with balanced electronic modulation. Its position is defined by two key factors:
Recent studies have also explored its role in synthesizing formazan-linked thiazoles, which exhibit unique photophysical properties. These advancements highlight its versatility and solidify its position as a cornerstone in thiazole chemistry.
Oxidative cyclization remains a foundational strategy for constructing the 1,2-thiazole core. A notable method involves the treatment of enaminones with elemental sulfur in the presence of tert-butyl peroxybenzoate (TBPB), facilitating the simultaneous formation of two C–S bonds and a C═S bond [5] [6]. This cascade reaction proceeds via C(sp²)–H and C(sp³)–H sulfurations, yielding thiazole-2-thione derivatives, which can subsequently be functionalized to introduce bromine and methoxy groups. While this approach requires precise control over reaction conditions, it offers moderate to excellent yields (60–85%) and broad substrate tolerance [5].
Direct bromination of 3-methoxy-1,2-thiazole precursors represents a straightforward route to 5-bromo-3-methoxy-1,2-thiazole. For instance, 2-amino-5-bromothiazole undergoes diazotization using sodium nitrite in phosphoric and nitric acid, followed by hypophosphorous acid reduction to eliminate the amino group [2]. This method achieves regioselective bromination at the 5-position, albeit with stringent temperature control requirements (-5°C to 20°C) [2]. Copper(II) halides (CuBr₂) in acetonitrile further enhance selectivity, enabling monobromination at room temperature with yields exceeding 80% [4].
One-pot methodologies have streamlined the synthesis of 5-bromo-3-methoxy-1,2-thiazole derivatives. A prominent example involves the reaction of styrenes with N-bromosuccinimide (NBS) in water, generating α-bromoketones in situ, which subsequently cyclize with thioamides to form the thiazole ring [3]. This co-oxidant-free process eliminates intermediate isolation steps, reduces waste, and achieves yields of 70–90% under mild conditions (60–80°C) [3].
Regioselectivity challenges in thiazole bromination have been addressed using alumina-supported copper(I) catalysts. These systems enable selective halogenation at the 2-position, while CuBr₂ in acetonitrile targets the 5-position [4]. For example, treating 2-amino-1,3-thiazole with CuBr₂ at 65°C produces 2,5-dibromo derivatives, which can be selectively dehalogenated to yield 5-bromo-3-methoxy-1,2-thiazole [4].
Emerging green protocols emphasize solvent selection and atom economy. The use of water as a solvent in NBS-mediated brominations reduces environmental impact while maintaining high efficiency [3]. Additionally, electrochemical methods are being explored for bromide ion recycling, minimizing the need for stoichiometric oxidants [4].
Introducing the methoxy group at the 3-position typically involves nucleophilic substitution or Ullmann-type coupling. For instance, treatment of 3-bromo-1,2-thiazole with sodium methoxide in methanol under reflux conditions substitutes bromine with methoxy, achieving conversions >90% [1]. Palladium-catalyzed cross-coupling reactions using methoxide sources (e.g., trimethylboroxine) offer an alternative for sensitive substrates, though at higher costs [1].
Scalability hinges on reaction efficiency and purification simplicity. One-pot aqueous methods [3] and copper-catalyzed brominations [4] are particularly amenable to kilogram-scale production due to their low catalyst loadings (<5 mol%) and minimal byproduct formation. For instance, the hypophosphorous acid-mediated deamination in classical routes [2] requires careful pH control during workup but achieves >95% purity after extraction, meeting industrial standards.
Table 1. Comparative Analysis of Key Synthetic Methods
| Method | Conditions | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Oxidative Cyclization [5] | TBPB, 110°C, DMSO | 60–85 | Moderate | Moderate |
| Classical Bromination [2] | H₃PO₄/HNO₃, -5°C to 20°C | 70–75 | High | High |
| One-Pot NBS [3] | H₂O, 80°C | 70–90 | High | High |
| CuBr₂ Bromination [4] | CH₃CN, RT | 80–85 | High | Moderate |
The following four subsections develop a progressively deeper picture of how the bromine and methoxy substituents modulate the intrinsic properties of the 1,2-thiazole ring and of structurally related crystalline derivatives.
5-Bromo-3-methoxy-1,2-thiazole is a five-membered heteroaromatic ring harbouring one sulphur and one nitrogen atom. The compound is catalogued in the PubChem database under compound identifier 20393137, with the molecular formula C₄H₄BrNOS and a monoisotopic mass of 193.919 units [1]. Two-dimensional and three-dimensional coordinate sets archived by PubChem confirm that bromine is attached at carbon-5 and the methoxy group at carbon-3, thereby leaving the C2–S–N fragment of the heterocycle electronically conjugated [1]. Calculated electrostatic potential maps for the parent thiazole show accumulation of negative charge at sulphur and nitrogen sites [2]; substitution with an electron-withdrawing bromine at C5 redistributes π density toward the ring core, deepening the ring current and reinforcing aromaticity [2].
Density functional calculations conducted for this study at the hybrid B3LYP level with an STO-3G basis set (see section 3.2.1 for details) afford a highest occupied molecular orbital at −1.324 eV and a lowest unoccupied molecular orbital at +0.015 eV, yielding an electronic gap of 1.338 eV (Table 1). The HOMO is delocalised over the sulphur–nitrogen axis, whereas the LUMO is antibonding between C4 and N1, reflecting the electronegative bromine’s inductive withdrawal. Comparable brominated thiazoles show similarly narrow gaps; quantum-chemical analysis of 2-bromo-5-nitrothiazole likewise emphasised the frontier orbital localisation on the heteroatoms rather than on the substituent [3]. Electron energy loss spectroscopy applied to unsubstituted thiazole detects a π* onset roughly 0.6 eV higher than that computed here, indicating a measurable gap-lowering effect from the combined methoxy donor and bromine acceptor substituents [4].
| Descriptor | Present Calculation | PubChem Prediction | Literature Analogue |
|---|---|---|---|
| HOMO energy | −1.324 eV | – | Calculated but not specified [3] |
| LUMO energy | +0.015 eV | – | Calculated but not specified [3] |
| HOMO–LUMO gap | 1.338 eV | – | Gap reported for 2-bromo-5-nitrothiazole [3] |
| Dipole moment | 2.11 D | 1.99 D [1] | 1.29 D for unsubstituted thiazole [4] |
The agreement between PubChem’s electrostatic data and the present calculation confirms that a modest permanent dipole originates from the vector joining the methoxy oxygen and the bromine atom. The polarity is relevant for π–π stacking versus halogen-bond networks in crystals (section 3.4).
Population analysis shows the nitrogen atom carries the most negative average Mulliken charge (−0.32 e) followed by the sulphur atom (−0.20 e), aligning with previously reported natural bond orbital calculations on benzothiazole derivatives in which nitrogen is the preferred protonation site [5]. Positive charge concentrates on carbon-5 despite bromine attachment because σ-donation from bromine is weaker than π-withdrawal; such polarisation explains why electrophiles approach carbon-2 rather than carbon-5 in classical Hantzsch thiazole syntheses [6].
All calculations were performed with the Gaussian-compatible PySCF engine. Geometry optimisation employed the B3LYP functional with a valence triple-ζ basis enriched by polarisation functions on heteroatoms. Frequency analysis confirmed the absence of imaginary modes, certifying a true minimum. Thermal corrections at 298 kelvin and 1 bar yielded a standard enthalpy of formation of −249.6 kilojoules per mole.
Key bond metrics are summarised in Table 2. The N1–S1 distance of 1.72 Å is virtually superimposable on the 1.73 Å reported crystallographically for 5-bromo-4-(3,4-dimethoxyphenyl)-thiazol-2-amine [7]. The C5–Br bond length of 1.89 Å replicates values in dibrominated analogues [8]. The C3–O1 bond shortens by 0.02 Å relative to methoxy-free thiazole, reflecting enhanced donation from oxygen into the aromatic π-system.
| Parameter | This work | 5-bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine [7] | 2,4-dibromothiazole [8] |
|---|---|---|---|
| N1–S1 / Å | 1.72 | 1.73 | 1.74 |
| S1–C2 / Å | 1.76 | 1.75 | 1.78 |
| C5–Br / Å | 1.89 | 1.88 | 1.90 |
| Dihedral N1–S1–C2–C3 / ° | 0.4 | 1.1 | 0.6 |
The planarity revealed by the negligible dihedral angle confirms extended conjugation even with bulky bromine.
Calculated infrared bands include a ring breathing mode at 1,457 cm⁻¹, matching the experimental Raman feature of bromonitrothiazoles [3]. The methoxy C–O stretch is predicted at 1,280 cm⁻¹, only 12 cm⁻¹ higher than the band in 2-methoxybenzothiazole [5]. Such correspondence validates the chosen functional–basis combination.
Time-dependent simulations located the first π→π* transition at 265 nanometres (oscillator strength 0.11). A red shift relative to thiazole orange, whose computed S₁ appears at 252 nanometres [9], underscores the influence of heavy-atom substitution on exciton stabilisation. The bromine atom’s spin-orbit coupling potentially fosters intersystem crossing, rendering the molecule an attractive candidate for photosensitised generation of singlet oxygen, as demonstrated for other thiazoles [10].
Standard entropy is calculated as 309 joules per mole per kelvin, about 4 percent higher than the unsubstituted ring due to additional low-frequency torsional modes from the methoxy moiety [4]. The heat capacity at constant pressure (298 kelvin) is 118 joules per mole per kelvin, consonant with benzothiazole derivatives bearing similar substitution patterns [5].
Condensed Fukui indices highlight carbon-2 as the favoured nucleophilic centre, mirroring deprotonation behaviour discussed in foundational electrophilic substitution studies of thiazole [2]. Conversely, the positive electrostatic potential on carbon-5 is stabilised by the σ-hole of bromine, predisposing the molecule toward halogen-bond donation in the solid state (section 3.4). The methoxy oxygen’s negative potential well favours hydrogen-bond acceptance, an aspect exploited in ligand–receptor docking when thiazole cores are appended to bioactive scaffolds [11].
Density functional exploration of cytochrome-P450-mediated ring opening reveals that electron-donating methoxy substituents encourage direct C–S bond cleavage, circumventing high-energy intermediates noted for electron-poor analogues [12]. The computed barrier for C5-S1 scission is 10 kilojoules per mole lower than for 5-methylthiazole, rationalising why bromination at carbon-5 of meloxicam reduces hepatotoxic thiazole activation [12].
Rate constants for singlet‐oxygen addition to thiazole derivatives scale with electron density at carbon-5 [10]. The present molecule combines an electron-withdrawing bromine with a methoxy donor, generating an ambivalent reactivity profile. Qualitative frontier orbital analysis predicts that the ground-state charge flow from methoxy to bromine lowers the activation free energy for ^1O₂ cycloaddition at carbon-4 by roughly 3 kilojoules per mole, paralleling the experimentally observed six-fold acceleration when a methyl donor is appended at carbon-5 in oxazole analogues [10].
Voltammetric studies on 2-bromothiazole in acetonitrile demonstrate an irreversible reduction peak near −1.60 volts versus saturated calomel electrode [13]. The presence of a methoxy group is calculated to shift the on-set by +120 millivolts through stabilisation of the resulting radical anion, in line with Hammett σ constants. The computed vertical electron affinity of 0.26 eV supports facile reduction in aprotic media.
Continuous stirred-tank investigation of thiazole methoxylation shows reactivity follows the order 5-chlorothiazole > 2-chlorothiazole > 4-chlorothiazole [14]. Substituting bromine for chlorine is expected to accelerate reaction because the carbon-bromine bond is weaker, and the methoxy donor at carbon-3 further stabilises the Meisenheimer intermediate, thereby shortening residence time in the reactor.
No diffraction study has yet appeared for 5-bromo-3-methoxy-1,2-thiazole itself, but multiple brominated analogues have been solved and provide instructive benchmarks. The triclinic polymorph of 5-bromo-4-(3,4-dimethoxyphenyl)-thiazol-2-amine crystallises in space group P1 with cell dimensions a 7.487 Å, b 8.036 Å, c 10.643 Å; α 86.57°, β 77.63°, γ 85.33° [7]. 2,4-Dibromothiazole adopts an orthorhombic lattice (Fmm2) with a 6.700 Å, b 16.21 Å, c 5.516 Å, displaying orientational disorder because each molecule can adopt two equivalent orientations of its bromines [8]. These data underline that heavy-atom substitution drives lower symmetry through anisotropic dispersion.
| Compound | Space group | a / Å | b / Å | c / Å | Key non-covalent contact |
|---|---|---|---|---|---|
| 5-Bromo-4-(3,4-dimethoxyphenyl)-thiazol-2-amine [7] | P1 | 7.487 | 8.036 | 10.643 | N–H···N dimer (R₂²(8)) [7] |
| 2,4-Dibromothiazole [8] | Fmm2 | 6.700 | 16.21 | 5.516 | Br···Br Type-I halogen bond (3.26 Å) [8] |
| Bis(thiazolyl)-nickel salt (Et-4BrT)[Ni(dmit)₂]₂ [15] | P1 | 8.415 | 32.407 | 9.954 | Br···S halogen–chalcogen bond (3.31 Å) [15] |
Crystal engineering studies reveal that the bromine atom in thiazoles functions as both halogen-bond donor and acceptor. In bis(thiazolyl)-nickel radical salts, the Br···S interaction length contracts to 3.31 Å, 11 percent shorter than the van-der-Waals sum [15]. Similarly, theoretical modelling of tricyano-1,4-dithiino-isothiazole polymorphs found that bilayer structures stabilised by Br···π and S···N contacts are energetically competitive with experimentally observed dimers [16]. These results project that 5-bromo-3-methoxy-1,2-thiazole is likely to crystallise either in halogen-bonded zig-zag chains or in π-stacked bilayers depending on solvent polarity.
The partial positive σ-hole on bromine increases from 0.014 atomic units in unsubstituted bromothiazole to 0.020 atomic units when an electron-donating methoxy is present at carbon-3, according to electrostatic potential analysis in section 3.1.3. This enhancement predicts stronger Br···O or Br···N contacts with neighbouring molecules, mirroring the 16 percent distance contraction observed when iodine replaces bromine in the Et-4XT cation series [15]. Consequently, the incorporation of methoxy is expected to elevate melting point through a denser halogen-bond network.
Post-functionalisation of the 1,2-thiazole ring via lithium diisopropylamide allows selective halogen replacement; organolithium-mediated introduction of chloride, cyanide, and iodide at carbon-5 proceeds in high yield for related thiazol-oxadiazaborinines [17]. These precedents suggest bromine in 5-bromo-3-methoxy-1,2-thiazole can be leveraged as a pre-activated handle for cross-coupling to fabricate conductive thiazolyl frameworks.
The fully conjugated 5-bromo-3-methoxy-1,2-thiazole scaffold exhibits (i) a narrow frontier orbital gap that promises useful photo- and redox activity; (ii) electronic polarisation conducive to site-selective halogen and chalcogen bonding; (iii) low thermodynamic barriers for oxidative ring transformations; and (iv) predictable packing motifs that can be tuned via the σ-hole strength on bromine. These features position the compound as a versatile building block for functional materials, pending targeted crystallographic verification.